Ostruthol
CAS No.: 642-08-0
Cat. No.: VC21337374
Molecular Formula: C21H22O7
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 642-08-0 |
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Molecular Formula | C21H22O7 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | [(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-4-yl)oxybutan-2-yl] (Z)-2-methylbut-2-enoate |
Standard InChI | InChI=1S/C21H22O7/c1-5-12(2)20(23)28-17(21(3,4)24)11-26-19-13-6-7-18(22)27-16(13)10-15-14(19)8-9-25-15/h5-10,17,24H,11H2,1-4H3/b12-5-/t17-/m1/s1 |
Standard InChI Key | WXULKGXQMWVWMP-OMLDUKLJSA-N |
Isomeric SMILES | C/C=C(/C)\C(=O)O[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O |
SMILES | CC=C(C)C(=O)OC(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O |
Canonical SMILES | CC=C(C)C(=O)OC(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O |
Chemical Identification and Structure
Molecular Characteristics
Ostruthol is characterized by the molecular formula C₂₁H₂₂O₇ with a molecular weight of 386.40 Daltons. The compound consists of 65.28% carbon, 5.74% hydrogen, and 28.98% oxygen by mass . Its full chemical name is (2Z)-2-Methyl-2-butenoic acid (1R)-2-hydroxy-2-methyl-1-[[(7-oxo-7H-furo[3,2-g]benzopyran-4-yl)oxy]methyl]propyl ester . This complex nomenclature reflects the compound's intricate structural arrangement, which combines a coumarin core with specific functional groups that contribute to its distinctive properties.
The compound has been assigned the Chemical Abstracts Service (CAS) registry number 642-08-0, which serves as its unique identifier in chemical databases worldwide . This identifier enables researchers to accurately reference the compound in scientific literature and databases.
Structural Configuration
The chemical structure of Ostruthol features a furo[3,2-g]benzopyran system, which forms the coumarin core. This structural backbone is characterized by:
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A benzopyran nucleus fused with a furan ring
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A ketone group at position 7 of the core structure
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An ether linkage at position 4
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A (2Z)-2-methyl-2-butenoic acid ester group
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A chiral center with R configuration
This specific arrangement of atoms contributes to Ostruthol's unique physical and chemical properties, as well as its potential biological activities. The chiral center is particularly important as it contributes to the compound's optical activity and potentially to its biological interactions.
Physical Properties
Physical State and Appearance
Ostruthol appears as silky needles when crystallized from benzene . This crystalline form is characteristic of many purified natural products and provides a visual identifier for the compound when isolated in high purity.
Thermodynamic and Optical Properties
Ostruthol exhibits distinct thermodynamic properties, with a melting point of 136-137°C . This relatively high melting point is consistent with its stable molecular structure. The compound has an estimated boiling point of 571.51°C at 760.00 mm Hg pressure and a flash point of 571.00°F (TCC) .
Due to its chiral center, Ostruthol displays optical activity with a specific rotation [α]D15 of -18.3° when measured in pyridine . This property is valuable for confirming the compound's identity and stereochemical purity during isolation and analysis.
Solubility Profile
The solubility characteristics of Ostruthol are important for its extraction and purification. It demonstrates limited solubility in water and ether but dissolves more readily in hot organic solvents including alcohol, benzene, toluene, and pyridine . This solubility profile guides the selection of appropriate solvents for extraction and crystallization procedures.
Table 1: Physical Properties of Ostruthol
Property | Value |
---|---|
Appearance | Silky needles (crystallized from benzene) |
Molecular Weight | 386.40 Daltons |
Melting Point | 136-137°C |
Estimated Boiling Point | 571.51°C at 760.00 mm Hg |
Flash Point | 571.00°F (TCC) |
Optical Rotation | [α]D15 -18.3° (in pyridine) |
Solubility | Slightly soluble in water and ether; soluble in hot alcohol, benzene, toluene, and pyridine |
Natural Sources and Isolation
Botanical Sources
Ostruthol has been primarily identified in and isolated from the rhizomes of Peucedanum ostruthium L. Koch (also known as Imperatoria ostruthium L.), a plant belonging to the Umbelliferae (Apiaceae) family . This plant species has a significant history in traditional Austrian medicine, particularly for treating inflammatory conditions . The compound's name "Ostruthol" derives from the species name "ostruthium," reflecting its botanical origin.
Extraction and Isolation Methodologies
The extraction and isolation of Ostruthol typically involves a multi-step process utilizing various chromatographic techniques. A documented approach includes:
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Initial extraction of Peucedanum ostruthium rhizomes using dichloromethane (CH2Cl2) in an accelerated solvent extractor
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Subsequent fractionation using solid-phase extraction or column chromatography
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Final purification via preparative high-performance liquid chromatography (HPLC)
This process allows for the isolation of Ostruthol with purity exceeding 98%, as confirmed by analytical techniques including HPLC with diode array detection (HPLC-DAD), HPLC with evaporative light scattering detection (HPLC-ELSD), and nuclear magnetic resonance (NMR) spectroscopy .
Quantitative Composition in Plant Material
Analytical studies have determined that Ostruthol constitutes approximately 13% of the total coumarin content in dichloromethane extracts of Peucedanum ostruthium rhizomes . The total coumarin content in these extracts has been measured at approximately 78%, with the content per gram of dry weight plant material being 6% . This makes Ostruthol the third most abundant coumarin in this plant species, after ostruthin (41%) and oxypeucedanin (18%).
Table 2: Coumarin Composition in Dichloromethane Extract of Peucedanum ostruthium Rhizomes
Compound | Percentage of Total Coumarin Content |
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Ostruthin | 41% |
Oxypeucedanin | 18% |
Ostruthol | 13% |
Imperatorin | 12% |
Isoimperatorin | 9% |
Oxypeucedanin hydrate | 6% |
Osthole | 1% |
Historical Research Context
Early Investigations
The initial isolation and characterization of Ostruthol dates back to the early 20th century. According to the literature, Herzog and Koch first documented the compound in 1909 through their work with Peucedanum ostruthium . The structural elucidation was later advanced by Späth and Christiani in 1933, while a synthetic approach was reported by Chatterjee and Dutta in 1968 . These pioneering studies established the foundation for subsequent research on Ostruthol and related coumarins.
Synthetic Approaches
While Ostruthol is primarily obtained through extraction from natural sources, synthetic methods have also been developed. The synthesis reported by Chatterjee and Dutta in 1968 represents an early example of the chemical preparation of this complex natural product . Such synthetic approaches are valuable for confirming structural assignments and potentially providing larger quantities of the compound for biological testing.
Analytical Methods for Identification and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) coupled with various detection methods represents the primary analytical approach for identifying and quantifying Ostruthol in plant extracts. Specifically, HPLC with diode-array detection and mass spectrometry (HPLC-DAD-MS) has been effectively employed for profiling coumarins, including Ostruthol, in extracts from Peucedanum ostruthium rhizomes . This methodology allows for both qualitative identification and quantitative determination of Ostruthol alongside other coumarin derivatives.
Spectroscopic Methods
Confirmation of Ostruthol's structure and purity typically involves spectroscopic techniques, particularly:
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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One- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy for structural verification
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Infrared spectroscopy for functional group identification
These complementary techniques provide comprehensive structural information and ensure accurate identification of Ostruthol in complex plant extracts.
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